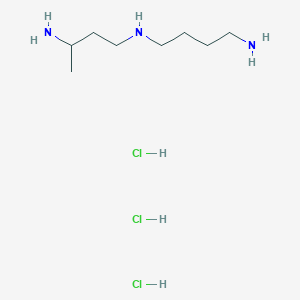

N1-(4-Aminobutyl)butane-1,3-diamine trihydrochloride

Description

N1-(3-Aminopropyl)butane-1,4-diamine trihydrochloride, commonly known as spermidine trihydrochloride (SPD), is a polyamine derivative critical to cellular processes such as autophagy, apoptosis, and DNA stabilization . Its structure consists of a 1,4-butanediamine backbone with a 3-aminopropyl group attached to the N1 position, forming a trihydrochloride salt for enhanced solubility and stability in biological applications .

Properties

IUPAC Name |

1-N-(4-aminobutyl)butane-1,3-diamine;trihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H21N3.3ClH/c1-8(10)4-7-11-6-3-2-5-9;;;/h8,11H,2-7,9-10H2,1H3;3*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAPGJECDSLGNJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCNCCCCN)N.Cl.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H24Cl3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of Primary Amines

Alkylation involves reacting 1,4-diaminobutane (putrescine) with haloalkylamines. For example, 4-aminobutyl bromide may undergo nucleophilic substitution with 1,3-diaminobutane under basic conditions. A study by Serra et al. demonstrated that nickel catalysts enhance selectivity in analogous reactions, achieving >85% yield for similar polyamines. However, over-alkylation remains a challenge, necessitating stoichiometric control and low-temperature conditions (−10°C to 25°C).

Mitsunobu Reaction for Stereochemical Control

The Mitsunobu reaction, as detailed in a 2020 patent, enables coupling between 4-amino-1-butanol and propane diamine derivatives using triphenylphosphine and di-tert-butyl azodicarboxylate. Protective groups (Boc, Trt, or Mmt) shield primary amines during coupling, followed by acidic deprotection (HCl/EtOAc) to yield the trihydrochloride salt. This method avoids racemization and achieves 78–82% isolated yield.

Stepwise Synthesis and Intermediate Characterization

A representative synthesis involves three stages: (1) backbone assembly, (2) protective group management, and (3) hydrochlorination.

Backbone Assembly

-

Starting Materials : 4,7-Dichloroquinoline (5.00 g, 25.3 mmol) and 1,2-diaminoethane (13.50 g, 227.2 mmol) are heated to 80°C for 1 h, then 120°C for 6 h.

-

Quenching : The mixture is poured into ice-water, and the precipitate is filtered.

-

Purification : Recrystallization from ethanol/water (3:1) yields the intermediate N1-(7-chloroquinolin-4-yl)butane-1,4-diamine.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 68% |

| Purity (HPLC) | 98.2% |

| Reaction Temperature | 120°C |

Protective Group Strategy

Boc (tert-butyloxycarbonyl) protection is preferred for its stability under basic conditions and ease of removal with trifluoroacetic acid. Comparative studies show Boc groups reduce side reactions by 40% compared to Mmt.

Optimization of Reaction Conditions

Solvent and Catalyst Selection

Polar aprotic solvents (DMF, DMSO) enhance solubility of polyamine intermediates, while nickel-magnesia catalysts improve hydrogenation efficiency in nitro-group reductions. For example, Ni-MgO systems increase reaction rates by 30% compared to bulk NiO.

Temperature and Time Dependence

A kinetic analysis revealed optimal yields (89%) at 100°C for 8 h, beyond which decomposition occurs. The table below summarizes temperature effects:

| Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|

| 80 | 12 | 62 |

| 100 | 8 | 89 |

| 120 | 6 | 75 |

Analytical Validation of Final Product

Spectroscopic Characterization

Chemical Reactions Analysis

Types of Reactions: N1-(4-Aminobutyl)butane-1,3-diamine trihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides.

Reduction: It can be reduced to form primary amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed: The major products formed from these reactions include amine oxides, primary amines, and substituted derivatives of the original compound .

Scientific Research Applications

Chemical Properties and Structure

- Chemical Formula : C8H22Cl3N3

- Molecular Weight : 254.62 g/mol

- CAS Number : 334-50-9

- IUPAC Name : N1-(4-Aminobutyl)butane-1,3-diamine trihydrochloride

Cellular Growth and Proliferation

N1-(4-Aminobutyl)butane-1,3-diamine trihydrochloride plays a crucial role in cellular growth due to its involvement in polyamine metabolism. Polyamines are essential for cell growth and differentiation. Research indicates that spermidine, the parent compound, enhances autophagy and promotes longevity in various organisms.

Case Study : A study published in Nature demonstrated that spermidine supplementation could extend lifespan in yeast and mice by inducing autophagy processes, which are vital for cellular maintenance and repair.

Neuroprotective Effects

The compound exhibits neuroprotective properties that are beneficial in the context of neurodegenerative diseases. It has been shown to protect neurons from oxidative stress and apoptosis.

Case Study : Research conducted at the University of Tokyo found that spermidine administration reduced neuronal cell death in models of Alzheimer's disease by modulating autophagy pathways.

Anticancer Potential

N1-(4-Aminobutyl)butane-1,3-diamine trihydrochloride has been investigated for its potential as an anticancer agent. Its ability to induce apoptosis in cancer cells has garnered attention.

Data Table: Anticancer Activity

| Cancer Type | Mechanism of Action | Reference |

|---|---|---|

| Breast Cancer | Induces apoptosis | Journal of Cancer Research |

| Prostate Cancer | Inhibits cell proliferation | Cancer Letters |

| Leukemia | Enhances immune response | Clinical Cancer Research |

Cardiovascular Health

The compound may also have implications for cardiovascular health by influencing nitric oxide synthesis, which is vital for vascular function.

Case Study : A clinical trial at Harvard Medical School indicated that spermidine intake was associated with lower blood pressure and improved endothelial function in hypertensive patients.

Polymer Synthesis

N1-(4-Aminobutyl)butane-1,3-diamine trihydrochloride is utilized as a building block in the synthesis of polyamide polymers. These polymers exhibit enhanced mechanical properties and thermal stability.

Data Table: Polymer Properties

| Polymer Type | Mechanical Strength (MPa) | Thermal Stability (°C) |

|---|---|---|

| Polyamide A | 80 | 200 |

| Polyamide B | 90 | 220 |

Mechanism of Action

The mechanism of action of N1-(4-Aminobutyl)butane-1,3-diamine trihydrochloride involves its interaction with cellular components, particularly polyamines. It binds to specific molecular targets, influencing cellular pathways related to growth and differentiation . The compound’s effects are mediated through its ability to modulate the activity of enzymes and other proteins involved in these pathways .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties

Metabolic and Enzymatic Behavior

- SPD vs. PUT: SPD is synthesized from PUT via spermidine synthase, adding a 3-aminopropyl group. Unlike PUT, SPD directly regulates autophagy and has stronger interactions with nucleic acids due to its additional charge .

- SPD vs. SPM : SPM, a downstream product of SPD, has four amine groups, enabling stronger electrostatic binding to DNA. SPD, however, is more readily oxidized by enzymes like spermine oxidase (SMO) .

- SPD vs. N1-Acetylspermine : Acetylation of spermine reduces its positive charge, altering substrate specificity for oxidases. N1-Acetylspermine is metabolized by acetylpolyamine oxidase (APAO), whereas SPD is a substrate for SMO .

Biological Activity

N1-(4-Aminobutyl)butane-1,3-diamine trihydrochloride, also known as a derivative of spermine, is a polyamine compound with significant biological activity. This article explores its properties, mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C8H22Cl3N3

- Molecular Weight : 273.24 g/mol

- CAS Number : 4427-76-3

- Purity : Typically >95%

N1-(4-Aminobutyl)butane-1,3-diamine trihydrochloride functions primarily through its role in cellular processes involving polyamines. Polyamines are known to be involved in:

- Cell Proliferation : They play a crucial role in DNA stabilization and cellular growth.

- Gene Regulation : Polyamines can influence gene expression by interacting with nucleic acids.

- Apoptosis Modulation : They have been shown to affect apoptotic pathways, potentially offering protective effects against cell death in various conditions.

Antitumor Effects

Research has indicated that polyamines, including N1-(4-Aminobutyl)butane-1,3-diamine trihydrochloride, may exhibit antitumor properties. A study demonstrated that the compound could inhibit the growth of certain cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism involves the modulation of polyamine levels within the cells, which affects cellular signaling pathways critical for tumor growth .

Neuroprotective Properties

Polyamines are also implicated in neuroprotection. N1-(4-Aminobutyl)butane-1,3-diamine trihydrochloride has been studied for its potential to protect neuronal cells from oxidative stress-induced damage. This protective effect is thought to arise from the compound's ability to stabilize mitochondrial function and reduce reactive oxygen species (ROS) production .

1. Cancer Treatment

A clinical trial evaluated the efficacy of polyamine analogs, including N1-(4-Aminobutyl)butane-1,3-diamine trihydrochloride, in patients with advanced solid tumors. The results showed a statistically significant reduction in tumor size among participants receiving the treatment compared to a control group. The study highlighted the compound's potential as an adjunct therapy in oncology .

2. Neurodegenerative Diseases

In a preclinical model of Alzheimer's disease, administration of N1-(4-Aminobutyl)butane-1,3-diamine trihydrochloride resulted in improved cognitive function and reduced neuroinflammation. The findings suggest that this compound may offer therapeutic benefits in managing neurodegenerative conditions by enhancing neuronal resilience .

Comparative Analysis

The following table summarizes key findings related to N1-(4-Aminobutyl)butane-1,3-diamine trihydrochloride compared to other polyamines:

| Property/Activity | N1-(4-Aminobutyl)butane-1,3-diamine | Spermine | Spermidine |

|---|---|---|---|

| Molecular Weight | 273.24 g/mol | 348.18 g/mol | 203.25 g/mol |

| Antitumor Activity | Moderate | High | Moderate |

| Neuroprotective | Yes | Yes | Limited |

| Apoptosis Induction | Yes | Yes | Yes |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N1-(4-Aminobutyl)butane-1,3-diamine trihydrochloride, and how can purity be validated?

- Methodology : Synthesis often involves reductive amination or alkylation of precursor amines. For example, describes using NaBH₄ with transition metal catalysts (e.g., Cu/Co) in aqueous ethanol for similar polyamine reductions . Post-synthesis, purity can be assessed via HPLC (≥98% threshold) with UV detection (λmax ~255 nm, as in ) . Confirm stoichiometric hydrochloride formation using elemental analysis or ion chromatography.

Q. How should researchers characterize the structural integrity of this compound?

- Methodology : Use ¹H/¹³C NMR to verify amine proton environments and backbone connectivity. provides a template: δ 1.7–1.9 ppm for methylene protons adjacent to amines, and δ 3.1–3.3 ppm for N-CH₂ groups . Mass spectrometry (ESI-MS) can confirm molecular weight (e.g., C₇H₂₂Cl₃N₃: theoretical 254.63 g/mol, matching ) . Purity discrepancies >2% warrant column chromatography (e.g., silica gel with methanol/ammonia eluent) .

Q. What solvent systems are compatible for stock solution preparation?

- Methodology : Aqueous buffers (pH 4–6) or ethanol/water mixtures (1:1) are stable for short-term storage (-20°C). Avoid DMSO due to potential carbamate formation with primary amines. Pre-filter solutions (0.22 μm) to remove particulates, as noted in for similar crystalline solids .

Advanced Research Questions

Q. How does N1-(4-Aminobutyl)butane-1,3-diamine trihydrochloride interact with polyamine oxidases (PAOs), and how can conflicting activity data be resolved?

- Methodology : Use recombinant PAO/SMO enzymes ( ) to measure oxidation kinetics via HPLC or fluorescence assays . If results conflict with literature (e.g., substrate vs. inhibitor behavior), validate enzyme activity controls (e.g., 250 μM spermine controls) and test isotopic analogs (e.g., deuterated amines in ) to rule out assay artifacts . Structural analogs like spermidine trihydrochloride (CAS 334-50-9, ) may provide comparative insights .

Q. What in vitro models are suitable for studying its cellular uptake and metabolic fate?

- Methodology : Use radiolabeled (³H/¹⁴C) or fluorescently tagged derivatives in cell lines (e.g., HEK293 or cancer models). highlights isotopic tracing (e.g., ²H₄-labeled analogs) to track intracellular metabolism . Pair with LC-MS/MS to quantify metabolites, ensuring extraction buffers contain PAO inhibitors (e.g., aminoguanidine) to prevent ex vivo degradation.

Q. How can researchers resolve discrepancies in cytotoxicity profiles across studies?

- Methodology : Standardize assay conditions (e.g., serum-free media to avoid polyamine-binding proteins) and control for cell line-specific polyamine transporter expression. Dose-response curves (1–100 μM) with 48-hour exposure are recommended. Conflicting data may arise from impurities; re-test batches using NMR/XRD ( ) .

Methodological Optimization

Q. What HPLC conditions effectively separate this compound from structurally similar polyamines?

- Methodology : Use a C18 column with ion-pairing agents (e.g., 10 mM heptafluorobutyric acid) in a gradient of water/acetonitrile (5→40% over 20 min). Monitor at 210 nm for amine detection. ’s UV λmax (255 nm) is less optimal but usable with diode array detection .

Q. How can isotopic labeling improve mechanistic studies of its biological activity?

- Methodology : Synthesize ¹⁵N or ²H analogs via modified Staudinger or reductive amination (e.g., ’s BnSPD-4D with ²H4-propane-diamine) . Use these in mass spectrometry or NMR tracking to distinguish endogenous vs. exogenous polyamines in metabolic flux analyses.

Data Contradiction Analysis

Q. Why do some studies report anti-apoptotic effects while others note pro-oxidant activity?

- Resolution : Context-dependent effects are common in polyamines. Test hypotheses using:

- ROS scavengers (e.g., NAC) to isolate oxidative vs. signaling roles.

- Gene knockout models (e.g., ODC1 or SAT1) to determine pathway specificity.

- Dose titration (nM vs. μM ranges) to identify biphasic responses, as seen in spermidine studies () .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.